N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide
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Overview
Description
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide is a complex organic compound with a molecular formula of C18H22N4O2S and a molecular weight of 358.46 . This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone ring, and phenyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-(4-ethylphenyl)-5-oxopyrrolidine with 1,3,4-thiadiazole derivatives under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring is known to interact with various biological pathways, potentially leading to antimicrobial or therapeutic effects .
Comparison with Similar Compounds
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide can be compared with other similar compounds, such as:
4-Ethylphenol: Although structurally simpler, this compound shares the ethylphenyl group and is studied for its neurological effects.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H26N4O2S |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C24H26N4O2S/c1-2-17-11-13-20(14-12-17)28-16-19(15-22(28)30)23-26-27-24(31-23)25-21(29)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,11-14,19H,2,6,9-10,15-16H2,1H3,(H,25,27,29) |
InChI Key |
BRLOSIXZXLOPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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